molecular formula C10H10ClFO2 B6305529 Ethyl 4-chloro-3-fluoro-2-methybenzoate CAS No. 1807027-04-8

Ethyl 4-chloro-3-fluoro-2-methybenzoate

Cat. No.: B6305529
CAS No.: 1807027-04-8
M. Wt: 216.63 g/mol
InChI Key: IUCBDKXVAIZCSO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluoro-2-methybenzoate is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

ethyl 4-chloro-3-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBDKXVAIZCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-fluoro-2-methybenzoate can be synthesized through the esterification of 4-chloro-3-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-fluoro-2-methybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-3-fluoro-2-methybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-fluoro-2-methybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 4-chloro-3-fluoro-2-methybenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique combination of substituents in this compound, which contributes to its distinct chemical and physical properties.

Biological Activity

Ethyl 4-chloro-3-fluoro-2-methylbenzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on the latest research findings.

Chemical Structure and Properties

Ethyl 4-chloro-3-fluoro-2-methylbenzoate features a benzoate structure with a chlorine atom at the para position and a fluorine atom at the meta position relative to the ester group. Its molecular formula is C10H10ClFO2C_{10}H_{10}ClFO_2, which contributes to its unique reactivity and biological properties.

The biological activity of ethyl 4-chloro-3-fluoro-2-methylbenzoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound may function through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

Case Studies and Research Findings

  • Anti-HBV Activity : A study investigating similar compounds revealed that derivatives of benzoates could exhibit anti-hepatitis B virus (HBV) activity. While specific data on ethyl 4-chloro-3-fluoro-2-methylbenzoate is limited, structural analogs have shown promising results in inhibiting HBV replication .
  • Antimicrobial Properties : Research has indicated that compounds with similar structural motifs possess antimicrobial properties. Ethyl 4-chloro-3-fluoro-2-methylbenzoate may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
  • Cytotoxic Effects : Preliminary studies suggest that halogenated benzoates can induce cytotoxic effects in cancer cell lines, possibly through apoptosis or necrosis mechanisms. Further investigation into this compound's effects on cancer cells is warranted.

Synthesis

Ethyl 4-chloro-3-fluoro-2-methylbenzoate can be synthesized through several methods, typically involving nucleophilic substitution reactions. The general synthetic route involves:

  • Starting Materials : Utilizing 4-chloro-3-fluorobenzoic acid and ethanol as starting materials.
  • Reagents : Employing reagents such as thionyl chloride for activation of the carboxylic acid group.
  • Reaction Conditions : Conducting the reaction under reflux conditions to facilitate esterification.

Applications

The potential applications of ethyl 4-chloro-3-fluoro-2-methylbenzoate are diverse:

  • Medicinal Chemistry : Its derivatives may serve as precursors for drug development targeting viral infections or cancer.
  • Agricultural Chemicals : The compound could be explored for use in agrochemicals due to its potential pesticidal properties.
  • Material Science : It may find applications in the development of polymers with specific functional properties.

Comparative Analysis

To better understand the uniqueness of ethyl 4-chloro-3-fluoro-2-methylbenzoate, a comparison with structurally similar compounds is provided below:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-bromo-3-fluoro-2-methylbenzoateBromine instead of chlorineIncreased lipophilicity due to bromine
Ethyl 4-chloro-3-methylbenzoateLacks fluorineDifferent electronic effects on biological activity
Ethyl 4-fluoro-2-methoxybenzoateContains methoxy groupPotentially altered reactivity and solubility

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